1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C9H11ClN4 |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
1-butyl-4-chloropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4/c1-2-3-4-14-9-7(5-13-14)8(10)11-6-12-9/h5-6H,2-4H2,1H3 |
InChI Key |
YJGFRPAJDNGTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
General Approach to Pyrazolo[3,4-d]pyrimidine Core Assembly
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via condensation reactions involving pyrazole and pyrimidine precursors. Two main synthetic routes are prevalent:
- Knoevenagel condensation followed by cyclization : This involves the condensation of malononitrile derivatives or ethoxymethylene malononitrile with appropriate acid chlorides or aldehydes to form intermediates that cyclize into the fused bicyclic system.
- Stepwise assembly via hydrazine derivatives : Hydrazinolysis or condensation of hydrazine derivatives with pyrimidine precursors to form the pyrazole ring fused to the pyrimidine.
These methods are often followed by selective chlorination at the 4-position using reagents such as phosphorus oxychloride (POCl3) in the presence of bases like trimethylamine.
N-Alkylation to Introduce the Butyl Group at N-1
Detailed Preparation Method
Stepwise Synthesis Outline
| Step | Reaction Type | Reagents & Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Formation of pyrazolo[3,4-d]pyrimidine core | Condensation of ethoxymethylene malononitrile with appropriate pyrimidine precursor under reflux in ethanol | Intermediate fused bicyclic pyrazolopyrimidine |
| 2 | Chlorination at 4-position | Phosphorus oxychloride (POCl3) with trimethylamine at reflux | 4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative |
| 3 | N-alkylation at N-1 | Reaction with butyl bromide in presence of base (e.g., K2CO3) in polar aprotic solvent (DMF or DMSO) | 1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine |
Representative Experimental Procedure
- Core synthesis : Ethoxymethylene malononitrile is refluxed in ethanol with a suitable pyrimidine precursor to form the pyrazolopyrimidine intermediate.
- Chlorination : The intermediate is treated with phosphorus oxychloride and trimethylamine under reflux, facilitating chlorination at the 4-position.
- Alkylation : The chlorinated intermediate is dissolved in dimethylformamide (DMF), potassium carbonate is added as a base, and butyl bromide is introduced. The mixture is stirred at elevated temperature (e.g., 60–80°C) for several hours. The reaction mixture is then quenched, extracted, and purified by recrystallization or chromatography to yield the target compound.
Analysis of Preparation Methods
Comparison of Synthetic Routes
| Feature | Knoevenagel-Based Route | Hydrazine-Based Route | Cross-Coupling Route |
|---|---|---|---|
| Starting Materials | Malononitrile derivatives, acid chlorides | Hydrazine derivatives, pyrimidine precursors | Halo-pyrazolopyrimidines, boronic acids |
| Number of Steps | Moderate (3–5 steps) | Moderate to high (4–7 steps) | Higher (5+ steps), requires Pd catalysts |
| Use of Hazardous Reagents | Sometimes uses trimethylsilyldiazomethane (hazardous) | Hydrazine (toxic), POCl3 (corrosive) | Palladium catalysts (costly), phosphines |
| Waste Generation | Moderate | Moderate to high | High (metal waste, ligands) |
| Scalability | Good | Moderate | Limited due to catalyst cost and removal |
| Cost of Materials | Low to moderate | Moderate | High (expensive boronic acids and catalysts) |
The Knoevenagel condensation route with subsequent chlorination and N-alkylation is generally preferred for its balance of efficiency, cost, and scalability.
Advantages of the Preferred Method
- Avoids expensive palladium-catalyzed cross-coupling steps.
- Uses readily available and inexpensive starting materials.
- Minimizes hazardous reagent use by avoiding trimethylsilyldiazomethane.
- Reduces waste by avoiding Mitsunobu reactions and excessive protecting group manipulations.
- Enables modular synthesis, allowing for variation in the N-alkyl substituent.
Research Findings and Yields
| Step | Yield (%) | Notes |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine core formation | 70–85 | High yield under reflux conditions in ethanol |
| Chlorination (4-position) | 80–90 | Efficient chlorination with POCl3 and TMA |
| N-Butylation (N-1 alkylation) | 60–75 | Requires careful temperature control to avoid side reactions |
These yields are consistent across multiple literature sources, indicating reproducibility and robustness of the method.
Summary and Outlook
The preparation of 1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is best achieved via a convergent synthetic route involving:
- Construction of the pyrazolo[3,4-d]pyrimidine core through condensation reactions.
- Selective chlorination at the 4-position using phosphorus oxychloride.
- N-alkylation at the N-1 position with butyl halides under basic conditions.
This approach balances efficiency, cost-effectiveness, and environmental considerations, making it suitable for both laboratory-scale synthesis and potential industrial applications. Further optimization may focus on greener solvents and catalytic systems to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer treatment.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying cellular processes and signaling pathways.
Materials Science: Its unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit structural diversity primarily at positions 1, 4, and 5. Below is a comparative analysis of 1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with key analogs:
Structural and Physicochemical Properties
Pharmacokinetic Considerations
- Solubility : Smaller substituents (e.g., methyl) enhance aqueous solubility, critical for oral bioavailability. The butyl derivative may require formulation adjustments to mitigate poor solubility .
Research Findings and Key Insights
Substituent Effects :
- Alkyl chains at position 1 linearly correlate with lipophilicity and membrane permeability but inversely with solubility.
- Aromatic groups (e.g., phenyl) enhance π-π stacking in enzyme binding but may reduce metabolic stability .
Biological Trade-offs :
- Derivatives with moderate chain lengths (e.g., ethyl) balance solubility and activity better than butyl or methyl analogs .
- Dual chloro substitution (e.g., 4,6-dichloro) increases electrophilicity, useful for covalent inhibitor design .
Synthetic Challenges :
Biological Activity
1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is characterized by a unique fused ring structure that includes a butyl group and a chlorine atom. Its molecular formula is with a molecular weight of approximately 224.69 g/mol. The presence of halogen and nitrogen functionalities contributes to its reactivity and biological properties.
Research indicates that 1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine interacts with several biological targets, primarily through the inhibition of key enzymes and receptors involved in various disease processes:
- Epidermal Growth Factor Receptor (EGFR) : The compound has shown potential as an EGFR inhibitor, which is crucial for cancer therapy due to its role in cell proliferation and survival. In vitro studies have demonstrated that derivatives can effectively inhibit tumor growth and induce apoptosis in cancer cells .
- Cyclin-dependent Kinases (CDKs) : It has been reported to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is significant for the development of anticancer therapies.
Biological Activities
The biological activities of 1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine include:
Comparative Analysis with Related Compounds
A comparative analysis reveals the uniqueness of 1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine relative to other compounds within the pyrazolo[3,4-d]pyrimidine family. The following table summarizes some structural similarities and differences along with their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Additional chloromethyl group | Potential anti-cancer activity |
| 5-Amino-1H-pyrazolo[3,4-d]pyrimidin-6-one | Lacks alkyl substituent but has amino group | Exhibits anti-inflammatory properties |
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | Contains amino group instead of butyl | Investigated for neuroprotective effects |
The butyl substitution in 1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine enhances its lipophilicity and may influence pharmacokinetic properties compared to other derivatives.
Case Studies and Research Findings
Several case studies illustrate the efficacy of 1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives in preclinical settings:
- MCF-7 Model Study : A derivative demonstrated significant tumor growth inhibition and induced apoptosis through EGFR pathway modulation .
- In Vitro Cytotoxicity Assays : Compounds were evaluated against various human cancer cell lines (e.g., A549 for lung carcinoma), showing promising cytotoxic effects with calculated half-maximal cytotoxic concentrations (CC50) indicating selective toxicity towards cancerous cells over normal cells .
Q & A
Q. What are the key considerations for solvent/reagent selection in synthesis?
- Methodological Answer :
- Solvents : Prefer DMF for SNAr reactions (high polarity) and dichloromethane for moisture-sensitive steps .
- Bases : Use NaH for deprotonating NH groups in pyrazolo[3,4-d]pyrimidine .
- Catalysts : Pd(OAc)₂/Xantphos for cross-coupling reactions to install aryl/heteroaryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
